molecular formula C10H17NO2 B2377987 N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide CAS No. 1695502-54-5

N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide

Cat. No.: B2377987
CAS No.: 1695502-54-5
M. Wt: 183.251
InChI Key: YZUWNFFAZBABIQ-UHFFFAOYSA-N
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Description

N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide is a chemical compound that belongs to the class of acrylamides. Acrylamides are known for their applications in polymer chemistry, particularly in the synthesis of various polymers and copolymers. This compound features a methyloxan ring, which is a six-membered ring containing an oxygen atom, and a prop-2-enamide group, which is a derivative of acrylamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide can be achieved through a multi-step process involving the Mannich reaction. The Mannich reaction is a three-component reaction that involves the condensation of an amine, formaldehyde, and a carbonyl compound. In this case, the reaction involves the condensation of 4-methyloxan, formaldehyde, and acrylamide .

The reaction typically operates under thermal conditions at approximately 80°C. The Schiff base is generated in situ, followed by the addition of the secondary amine. This process can be challenging due to the potential for premature polymerization of the monomer and intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The isolation of the monomer often requires vacuum distillation from the aqueous reaction mixture .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide involves its incorporation into polymer matrices where it can respond to changes in temperature and pH. The methyloxan ring and the acrylamide group play crucial roles in the compound’s reactivity and functionality. The molecular targets and pathways involved include the reversible ionization of the N-dialkyl amino group, which alters the polymer’s hydrophobicity and enables its stimuli-responsive behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide is unique due to the presence of the methyloxan ring, which imparts specific reactivity and functionality to the compound. This uniqueness makes it valuable in the synthesis of specialized polymers and materials .

Properties

IUPAC Name

N-[(4-methyloxan-4-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-3-9(12)11-8-10(2)4-6-13-7-5-10/h3H,1,4-8H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUWNFFAZBABIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)CNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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